Formation in Cooking: Chloro(iodo)acetic vs. Iodoacetic Acid
In a study simulating cooking conditions where chlorinated tap water reacts with iodized table salt, iodoacetic acid was formed as the major product, while chloroiodoacetic acid was also detected but at a significantly lower concentration [1]. This provides a critical quantitative reference point for distinguishing the two compounds in complex matrices.
| Evidence Dimension | Formation yield in a simulated cooking environment (chlorinated tap water + iodized salt) |
|---|---|
| Target Compound Data | Estimated concentration was three to five times lower than that of iodoacetic acid. |
| Comparator Or Baseline | Iodoacetic acid concentration was in the 1.5 µg/L range. |
| Quantified Difference | The concentration of chloroiodoacetic acid was estimated to be 3x to 5x lower. |
| Conditions | Municipal chlorinated tap water reacted with iodized table salt (2 g/L) or KI, followed by extraction, derivatization, and analysis by GC-MS and GC-HRMS. |
Why This Matters
This demonstrates that in real-world food preparation scenarios, chloroiodoacetic acid forms as a distinct, minor by-product relative to iodoacetic acid, which is crucial for accurate risk assessment and analytical method development.
- [1] Becalski, A., Lau, B. P. Y., Schrader, T. J., Seaman, S. W., & Sun, W. F. (2006). Formation of iodoacetic acids during cooking: interaction of iodized table salt with chlorinated drinking water. Food Additives & Contaminants, 23(10), 957-962. View Source
